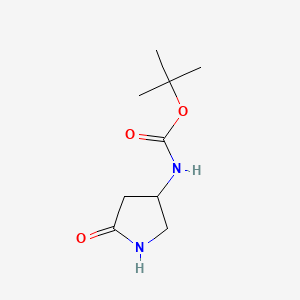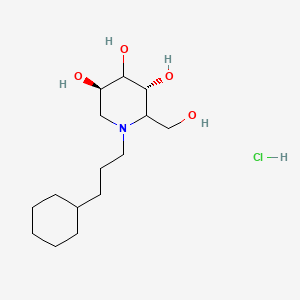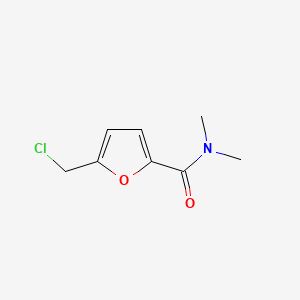![molecular formula C14H16Br2OS2 B582424 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one CAS No. 1327334-59-7](/img/structure/B582424.png)
1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one” is a chemical compound .
Synthesis Analysis
The synthesis of “1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one” can be achieved through chemical synthesis. A possible synthesis route is to first react 4,6-dibromo-2-thienothiophene with octanal to produce 1-(4,6-dibromo-2-thienothiophenyl)octanone, and then further chemical reactions yield the target product .Molecular Structure Analysis
The molecular formula of “1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one” is C14H16Br2OS2 .Physical And Chemical Properties Analysis
“1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one” is a solid that appears white or similar to white. It has hygroscopic properties and may degrade under light exposure. Its boiling point is 464.0±40.0 °C .Aplicaciones Científicas De Investigación
Ring-Opening Reactions and Synthesis of Polyfunctionalized Thiophenes and Enediynes : Research has explored ring-opening reactions of lithiated thienothiophenes, leading to the synthesis of polyfunctionalized thiophenes and enediynes. Such compounds have potential applications in organic chemistry and material science (Fuller, Iddon, & Smith, 1997; Fuller, Iddon, & Smith, 1999).
Synthesis and Photophysical Properties of Disilene Compounds : The synthesis and properties of disilene compounds, incorporating thiophene rings, have been studied for their unique structural and electronic characteristics, which are essential for material science applications (Hayakawa et al., 2017).
Electroactive Polymer Synthesis : The compound has been used in the synthesis of electroactive phenol-based polymers, highlighting its utility in the development of electrically conductive materials (Kaya & Aydın, 2012).
Development of Novel Oligothiophenes : Research has focused on the synthesis and study of oligothiophenes surrounded by bicyclo[2.2.2]octene frameworks, which are important for understanding the electronic properties of such compounds (Wakamiya et al., 2003; Wakamiya et al., 2004).
Electropolymerization and Electronic Properties of Polymers : The electropolymerization of related compounds has been studied, focusing on the resulting polymers' electronic properties, relevant for conductive materials (Hergué, Frère, & Roncali, 2011; Neef, Brotherston, & Ferraris, 1999).
Antimicrobial Evaluation of Novel Compounds : Novel compounds synthesized using thiophene derivatives have been evaluated for their antimicrobial activities, indicating potential applications in pharmaceuticals and biotechnology (Gomha et al., 2018).
Synthesis and Characterization of Hydroxy Pyrazolines : The Claisen–Schmidt condensation method has been employed to convert related compounds into hydroxy pyrazolines, which are characterized for their potential applications (Parveen, Iqbal, & Azam, 2008).
Safety and Hazards
Propiedades
IUPAC Name |
1-(4,6-dibromothieno[2,3-c]thiophen-2-yl)octan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16Br2OS2/c1-2-3-4-5-6-7-10(17)11-8-9-12(18-11)14(16)19-13(9)15/h8H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGRNELNZUKTEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)C1=CC2=C(SC(=C2S1)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Br2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60857057 |
Source


|
| Record name | 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1327334-59-7 |
Source


|
| Record name | 1-(4,6-Dibromothieno[3,4-b]thiophen-2-yl)octan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60857057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-Oxa-1,4-diazaspiro[5.5]undecan-5-one](/img/structure/B582343.png)


![4-(1H-pyrrolo[2,3-c]pyridin-4-yl)aniline](/img/structure/B582352.png)








![1-Bromo-4,5,6,7-tetrahydrothieno[3,4-c]pyridine](/img/structure/B582364.png)